N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound belongs to a class of heterocyclic molecules featuring a benzothiazole core linked to a thiadiazole ring via a thioacetamide bridge. The benzothiazole moiety is substituted with a methyl group at the 6-position, while the thiadiazole ring is functionalized with a meta-tolyl (m-tolyl) group at the 3-position.
A closely related analog, N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (), differs only in the substitution pattern of the tolyl group (ortho- vs. meta-), highlighting the importance of regiochemistry in modulating biological activity.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS3/c1-11-4-3-5-13(8-11)17-22-19(27-23-17)25-10-16(24)21-18-20-14-7-6-12(2)9-15(14)26-18/h3-9H,10H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJWCOSPYPPADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure incorporates a benzo[d]thiazole moiety and a thiadiazole unit, which are known for their wide-ranging pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound can be described by its molecular formula and a molecular weight of approximately 344.45 g/mol. Its structural components include:
- Benzo[d]thiazole : A heterocyclic aromatic compound that contributes to the biological activity.
- Thiadiazole : Known for its diverse pharmacological properties.
Antimicrobial Activity
Compounds containing the thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit potent activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MIC) : Some thiadiazole derivatives have shown MIC values ranging from 0.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer).
These results suggest that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the thiadiazole ring have also been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substitution Patterns : Variations in substituents on the thiadiazole ring can enhance or diminish activity.
- Linker Variations : The nature of the linkage between the benzo[d]thiazole and thiadiazole units plays a crucial role in determining potency.
Case Studies
A case study published in Molecules highlighted the synthesis and testing of similar compounds with varying substitutions on the thiadiazole ring. The study found that specific substitutions could lead to enhanced anticancer activity while maintaining low toxicity profiles .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Table 1: Key Structural Differences and Similarities
Key Observations :
- Thiadiazole Modifications : Replacement of the m-tolyl group with thiophene () or fluorobenzyl () alters electronic properties and steric bulk, influencing target binding.
Table 2: Activity Data for Selected Analogs
Structure-Activity Relationship (SAR) Insights :
- Anticancer Activity : Thiadiazole derivatives with phenylthiazole () or methylbenzothiazole (target compound) exhibit low IC50 values, suggesting enhanced cytotoxicity .
- Anticonvulsant Potency : Fluorobenzyl substituents () improve ED50 values, likely due to increased electron-withdrawing effects and blood-brain barrier penetration .
- Positional Isomerism : The m-tolyl group in the target compound may offer better steric compatibility with enzyme active sites compared to o-tolyl (), though experimental validation is needed.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
